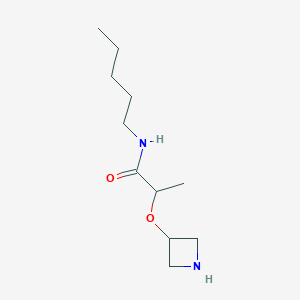
2-(azetidin-3-yloxy)-N-pentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azetidin-3-yloxy)-N-pentylpropanamide is a synthetic organic compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for creating functionalized azetidines, although it may face challenges related to reaction conditions and yields.
Industrial Production Methods
Industrial production of 2-(azetidin-3-yloxy)-N-pentylpropanamide may involve scalable synthetic routes such as the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This method allows for the efficient production of azetidine derivatives on a larger scale, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(azetidin-3-yloxy)-N-pentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
2-(azetidin-3-yloxy)-N-pentylpropanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological processes involving azetidine-containing compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 2-(azetidin-3-yloxy)-N-pentylpropanamide involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the compound’s structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(azetidin-3-yloxy)acetic acid
- 2-(azetidin-3-yloxy)aniline
- 2-(azetidin-3-yloxy)benzonitrile
Uniqueness
2-(azetidin-3-yloxy)-N-pentylpropanamide is unique due to its specific combination of the azetidine ring with the propanamide and pentyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses .
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-N-pentylpropanamide |
InChI |
InChI=1S/C11H22N2O2/c1-3-4-5-6-13-11(14)9(2)15-10-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
Clave InChI |
IJDFIFUZFISRHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)C(C)OC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


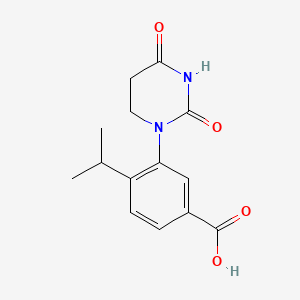
![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
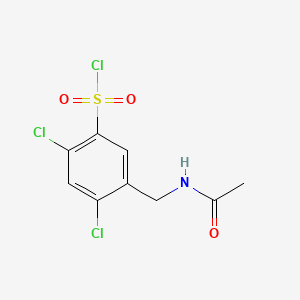

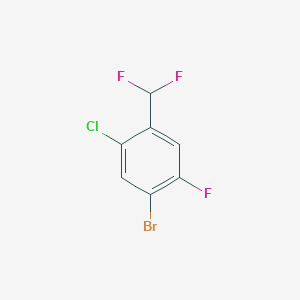

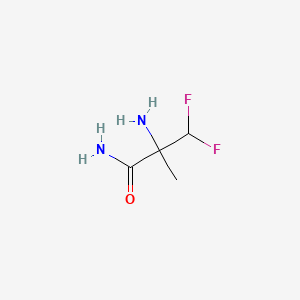
![N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride](/img/structure/B13486098.png)
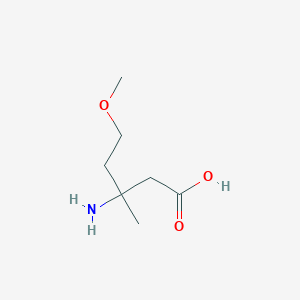
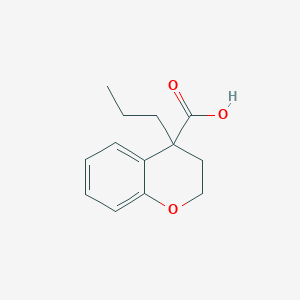
![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)
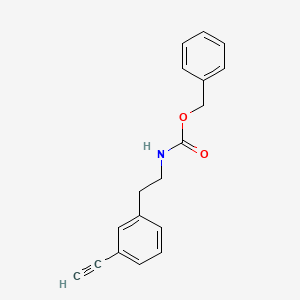
![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
